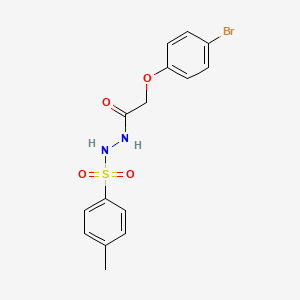

N'-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide

Description

N'-(2-(4-Bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a 4-bromophenoxy group linked to an acetyl moiety and a 4-methylbenzenesulfonyl hydrazide core. This compound is synthesized via the reaction of 2-(4-bromophenoxy)acetohydrazide with p-toluenesulfonyl chloride under reflux conditions in ethanol, yielding a product with distinct physicochemical and biological properties . Its structure is confirmed by IR and NMR spectroscopy, with key absorption bands at 3350 cm⁻¹ (NH), 1700 cm⁻¹ (C=O), and 1645 cm⁻¹ (C=N) .

Properties

IUPAC Name |

2-(4-bromophenoxy)-N'-(4-methylphenyl)sulfonylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4S/c1-11-2-8-14(9-3-11)23(20,21)18-17-15(19)10-22-13-6-4-12(16)5-7-13/h2-9,18H,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSOMWLLAPTLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with 4-methylbenzenesulfonohydrazide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Halogen-Substituted Derivatives

N'-(2-(4-Chlorophenoxy)acetyl)-4-methylbenzenesulfonohydrazide Structure: The 4-bromo substituent is replaced with 4-chloro. Synthesis: Prepared similarly using 4-chlorophenoxy acetylhydrazide and p-toluenesulfonyl chloride . Properties: Lower molecular weight (Cl vs.

N'-[2-(2,4-Dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide (CAS 34088-36-3) Structure: Contains two chlorine atoms at the 2- and 4-positions of the phenoxy group. Properties: Increased lipophilicity compared to mono-halogenated derivatives, influencing solubility and membrane permeability .

Heterocyclic Derivatives

N-(2-(Benzo[d]thiazol-2-yl)acetyl)-4-methylbenzenesulfonohydrazide Structure: Incorporates a benzothiazole ring instead of the phenoxy group. Biological Activity: Exhibits antimicrobial and cytotoxic properties due to the thiazole moiety’s interaction with cellular targets .

N'-(2-(3-Methoxyphenyl)acetyl)-4-methylbenzenesulfonohydrazide Structure: Features a methoxy group on the phenyl ring. Properties: The electron-donating methoxy group enhances stability and alters hydrogen-bonding capacity .

Physicochemical Properties

Key Observations :

- Bromine’s higher atomic mass and polarizability contribute to higher melting points compared to chlorine analogs.

- Electron-withdrawing substituents (e.g., Cl, Br) reduce C=O stretching frequencies due to resonance effects .

Enzyme Inhibition

- Target Compound: Limited direct bioactivity data, but structural analogs like N'-(substituted benzylidene)-4-methylbenzenesulfonohydrazides show inhibitory activity against monoamine oxidases (MAO) and β-secretase (IC₅₀ values: 0.5–10 μM) .

- Benzothiazole Derivatives : Exhibit antiviral and antimicrobial activity (MIC: 8–32 μg/mL) via interactions with bacterial DNA gyrase or viral proteases .

Coordination Chemistry

- The bromophenoxy group enhances ligand rigidity, stabilizing metal-ligand bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.